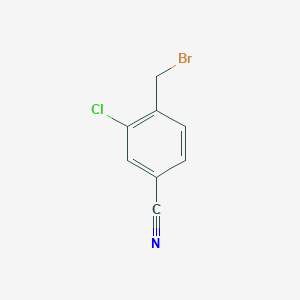

4-(Bromomethyl)-3-chlorobenzonitrile

Beschreibung

Significance of Halogenated Benzonitrile (B105546) Scaffolds in Contemporary Chemical Research

Halogenated benzonitrile scaffolds are fundamental structural motifs in a wide array of functional molecules. The introduction of halogens into the benzonitrile framework significantly alters the molecule's electronic properties, lipophilicity, and reactivity. numberanalytics.com This strategic halogenation is a common tactic in medicinal chemistry to enhance the potency and pharmacokinetic profiles of drug candidates. researchgate.net For instance, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. acs.org

The nitrile group itself is a versatile functional group, serving as a precursor to amines, carboxylic acids, and various nitrogen-containing heterocycles. sphinxsai.com In medicinal chemistry, the nitrile moiety can act as a hydrogen bond acceptor, contributing to molecular recognition at receptor binding sites. The combined presence of halogens and a nitrile group on a benzene (B151609) ring creates a unique chemical entity with diverse applications. These scaffolds are integral to the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or photophysical properties. numberanalytics.comrsc.org The development of new synthetic methodologies, including visible light-mediated reactions, continues to expand the toolkit for creating novel halogenated compounds. rsc.org

Overview of 4-(Bromomethyl)-3-chlorobenzonitrile as a Versatile Synthetic Intermediate

This compound is a trifunctional reagent, featuring a reactive bromomethyl group, a chloro-substituted aromatic ring, and a cyano group. This combination of functional groups makes it an exceptionally versatile intermediate in multi-step organic syntheses. The primary point of reactivity is the benzylic bromide, which is highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide range of functionalities, including amines, alcohols, and thiols, to form more complex molecular architectures.

The aromatic ring, substituted with both a chlorine atom and a nitrile group, is electron-deficient. This electronic nature influences the reactivity of the ring in aromatic substitution reactions and allows for further functionalization through cross-coupling reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings, further highlighting the compound's synthetic utility.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 21924-83-4 guidechem.com |

| Molecular Formula | C₈H₅BrClN guidechem.com |

| Molecular Weight | 230.49 g/mol echemi.com |

| Melting Point | 85-85.5 °C echemi.com |

| Appearance | White to yellow solid chemicalbook.com |

The strategic placement of the bromo, chloro, and cyano functionalities on the benzonitrile core makes this compound a valuable precursor for the synthesis of a variety of complex organic molecules, including pharmaceutical intermediates. lifechempharma.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(bromomethyl)-3-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKYKQSLKAJOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21924-83-4 | |

| Record name | 4-(bromomethyl)-3-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromomethyl 3 Chlorobenzonitrile

Strategies for Aryl Ring Functionalization

Functionalizing the aryl ring of benzonitrile (B105546) precursors is a primary strategy for synthesizing multi-substituted derivatives. The existing substituents on the benzene (B151609) ring govern the regioselectivity of subsequent reactions, directing incoming groups to specific positions based on their electronic and steric properties.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.comlibretexts.org In this process, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. masterorganicchemistry.com For substituted benzenes, the rate and position of the electrophilic attack are heavily influenced by the nature of the substituents already present. libretexts.orgmsu.edu

One common route to synthesizing dihalogenated benzonitriles involves the direct halogenation of a monosubstituted precursor, such as 3-chlorobenzonitrile (B1581422). The outcome of this reaction is dictated by the directing effects of the incumbent chloro and nitrile groups. The chlorine atom, despite being deactivating due to its inductive electron withdrawal, is an ortho-, para-director because its lone pairs can donate electron density to the ring through resonance. libretexts.orgstackexchange.com Conversely, the nitrile group is a strong deactivating group and a meta-director. libretexts.org In the case of 3-chlorobenzonitrile, the position para to the chlorine (C4) is also meta to the nitrile group. This alignment of directing effects makes the C4 position the most favorable site for electrophilic attack, leading to the formation of 4-bromo-3-chlorobenzonitrile (B36108).

Achieving high regioselectivity is crucial for the efficient synthesis of the desired isomer. nih.gov Various brominating agents and conditions have been developed to control the position of bromination on activated or deactivated aromatic rings. tcichemicals.com

Electrophilic Aromatic Substitution Approaches

Regioselective Bromination Techniques

Bromine and Lewis Acid Catalysis (e.g., Br2/FeBr3)

A conventional and widely used method for the bromination of aromatic rings is the reaction with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). pearson.comproprep.com The catalyst functions by polarizing the Br-Br bond, which generates a highly reactive electrophilic bromine species (Br⁺). pearson.commasterorganicchemistry.com This potent electrophile can then attack the deactivated 3-chlorobenzonitrile ring. libretexts.org The reaction typically proceeds under controlled temperatures to yield the desired 4-bromo-3-chlorobenzonitrile.

Table 1: Reaction Conditions for Bromination of 3-Chlorobenzonitrile with Br₂/FeBr₃

| Parameter | Value |

| Starting Material | 3-Chlorobenzonitrile |

| Reagents | Bromine (Br₂), Iron(III) bromide (FeBr₃) |

| Solvent | Dichloromethane (DCM) or Carbon tetrachloride (CCl₄) |

| Temperature | 40–60°C |

| Yield | 68–72% |

This data reflects a typical procedure for the synthesis of 4-bromo-3-chlorobenzonitrile.

Bromination with Bromate (B103136) Salts in Acidic Media (e.g., KBrO₃/H₂SO₄)

An alternative approach to bromination utilizes potassium bromate (KBrO₃) in a strong acidic medium like concentrated sulfuric acid (H₂SO₄). researchgate.net This system generates bromine in situ through the reaction between the bromate and bromide ions (the latter often present as an impurity in KBrO₃ or added) in the acidic environment. nih.govchemequations.com This method can offer advantages in terms of handling and control compared to using liquid bromine directly. When 3-chlorobenzonitrile is subjected to these conditions, it undergoes electrophilic substitution to afford 4-bromo-3-chlorobenzonitrile. A similar procedure has been documented for the synthesis of 3-bromo-4-chlorobenzonitrile (B1519062) from 4-chlorobenzonitrile, highlighting the utility of this method. chemicalbook.com

Table 2: Reaction Conditions for Bromination using KBrO₃/H₂SO₄

| Parameter | Value |

| Starting Material | 3-Chlorobenzonitrile |

| Reagents | Potassium bromate (KBrO₃), Sulfuric acid (H₂SO₄) |

| Solvent | 70% H₂SO₄ |

| Temperature | 20–25°C (Room Temperature) |

| Reaction Time | 7 hours |

| Yield | ~70% |

This data is adapted from a procedure for the synthesis of a related isomer. chemicalbook.com

An alternative synthetic strategy involves introducing the benzonitrile moiety onto an already functionalized aromatic ring. This can be achieved through various cyanation reactions. Palladium-catalyzed cyanation, for example, is a powerful method for converting aryl bromides into the corresponding benzonitriles using a cyanide source. acs.org In this context, a precursor such as 1,4-dibromo-2-chlorobenzene (B1299774) could potentially undergo a selective palladium-catalyzed cyanation to introduce the nitrile group.

Another established method is the ammoxidation of substituted toluenes. This industrial process converts a methyl group on an aromatic ring directly into a nitrile group by reacting the substrate with ammonia (B1221849) and oxygen at high temperatures over a catalyst. wikipedia.org For instance, 4-bromo-3-chlorotoluene (B1266831) could be converted to 4-bromo-3-chlorobenzonitrile via this pathway. These methods provide a different strategic approach, building the desired functionality by forming the nitrile group itself rather than by substituting the aromatic ring. confex.comacs.org

Formation of the Bromomethyl Moiety

Once the 3-chloro-4-methylbenzonitrile (B1583252) intermediate is obtained, the next critical step is the selective bromination of the benzylic methyl group.

The most common method for the selective bromination of a benzylic methyl group is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions. rsc.orgnumberanalytics.com This reaction, often referred to as the Wohl-Ziegler reaction, is highly selective for the benzylic position over aromatic ring bromination, especially when using a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. google.com

The use of NBS provides a low, steady concentration of bromine radicals, which favors substitution at the allylic or benzylic position. The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. numberanalytics.com For the synthesis of 4-(bromomethyl)-3-chlorobenzonitrile, 3-chloro-4-methylbenzonitrile would be treated with NBS and a radical initiator. A representative procedure for a similar compound, 4-(bromomethyl)benzonitrile, involves refluxing 4-methylbenzonitrile with NBS and AIBN in dry CCl₄, yielding the product in high yield (90%). rsc.org

Table 2: Conditions for Side-Chain Bromination with NBS

| Substrate | Brominating Agent | Initiator | Solvent | Conditions | Yield (%) | Reference |

| 4-Methylbenzonitrile | NBS | AIBN | CCl₄ | Reflux, 8h | 90 | rsc.org |

| Mesitylene | NBS | - | Cyclohexane | - | ~60 (dibromo) | google.com |

| α,α,α',α'-tetramethyl-5-methyl-1,3-benzene-diacetonitrile | NBS | - | Acetonitrile | - | ~81 | google.com |

Note: Yields are for analogous compounds and highlight the general effectiveness of the method.

An alternative route to the bromomethyl group involves the conversion of a benzylic alcohol. This two-step process would first require the oxidation of the methyl group of 3-chloro-4-methylbenzonitrile to a primary alcohol, (3-chloro-4-cyanophenyl)methanol. This benzylic alcohol can then be converted to the corresponding benzyl (B1604629) bromide.

Common reagents for the bromination of alcohols include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). These reagents are effective for converting primary and secondary alcohols to their corresponding alkyl bromides. The reaction with PBr₃ typically proceeds with good yield and is a standard transformation in organic synthesis.

Comparative Analysis of Synthetic Routes

The choice of a particular synthetic route for this compound depends on several factors, including reaction yield, selectivity, and scalability.

Assessment of Reaction Yield, Selectivity, and Scalability

Palladium-Catalyzed Cyanation vs. Alternative Cyanation Methods:

Palladium-catalyzed cyanation using K₄[Fe(CN)₆] generally offers high yields and excellent functional group tolerance under relatively mild conditions. organic-chemistry.orgnih.gov The scalability of this method has been demonstrated, making it suitable for larger-scale production. researchgate.net In contrast, traditional methods like the Sandmeyer reaction often have lower yields and produce more waste. Ammoxidation is highly scalable and cost-effective for simple benzonitriles but requires specialized high-temperature and high-pressure equipment, which may not be readily available in a standard laboratory setting. google.com

Side-Chain Bromination with NBS vs. Bromination of Benzylic Alcohols:

Side-chain bromination with NBS is a highly efficient and selective one-step process for converting a benzylic methyl group to a bromomethyl group. rsc.org It typically provides high yields and is a widely used method in both laboratory and industrial settings due to its reliability. google.com

Table 3: Comparison of Synthetic Route Efficiencies (Qualitative)

| Synthetic Step | Method | Typical Yield | Selectivity | Scalability |

| Benzonitrile Formation | Palladium-Catalyzed Cyanation | High | High | Good |

| Ammoxidation | High | Good | Excellent (Industrial) | |

| Bromomethyl Formation | Side-Chain Bromination (NBS) | High | Excellent | Good |

| Bromination of Benzylic Alcohol | Moderate (overall) | Good | Moderate |

Industrial vs. Laboratory Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a shift in both technology and approach to ensure safety, efficiency, and cost-effectiveness.

For large-scale industrial production of benzonitriles, continuous flow processes such as fluidized-bed ammoxidation are often favored. guidechem.com This method involves the reaction of a toluene (B28343) derivative with ammonia and air at elevated temperatures over a catalyst. guidechem.comgoogle.com In the context of this compound, a plausible precursor would be 3-chloro-4-methyltoluene. The ammoxidation process offers several advantages for industrial applications, including enhanced heat and mass transfer, improved temperature control, and the ability to operate continuously, which leads to higher throughput and potentially lower operational costs. google.com

The use of finely grained catalysts in a fluidized-bed reactor is a key feature of this process. google.com These catalysts, often based on metal oxides, facilitate the ammoxidation reaction, converting the methyl group into a nitrile group. guidechem.com Industrial processes of this nature are designed for high-volume production and are less common in a laboratory setting where batch reactors are more prevalent. guidechem.com

| Parameter | Batch Synthesis (Laboratory Scale) | Continuous Flow Synthesis (Industrial Scale) |

|---|---|---|

| Scale | Milligrams to kilograms | Tons |

| Reactor Type | Round-bottom flask, stirred tank reactor | Fluidized-bed reactor, plug flow reactor |

| Heat Transfer | Often limited by surface area-to-volume ratio | Excellent, due to high surface area of catalyst particles and gas flow |

| Mass Transfer | Dependent on stirring efficiency | Enhanced by fluidization of catalyst |

| Safety | Potential for thermal runaway in exothermic reactions | Improved safety due to smaller reaction volumes at any given time |

| Process Control | Manual or semi-automated | Highly automated for consistent quality |

In certain applications, particularly in the pharmaceutical industry, the presence of metal residues from catalysts can be a significant concern. This has led to the development of metal-free synthetic approaches for the synthesis of benzonitriles. These methods are often more suited to laboratory-scale or specialized, smaller-scale industrial production where the cost of the reagents is offset by the high purity of the final product.

Recent advancements have explored various metal-free strategies for nitrile synthesis. mdpi.com For instance, the conversion of aldehydes to nitriles can be achieved under metal-free conditions, which could be a potential route if a suitable aldehyde precursor to this compound is available. bohrium.com Additionally, methods involving the cyanation of C-H bonds without the use of transition metals are an active area of research. rsc.org While potentially offering higher purity, these methods may involve more expensive reagents or harsher reaction conditions compared to traditional metal-catalyzed processes. mdpi.comrsc.org

Optimization of Reaction Conditions and Process Design

Catalytic Systems and Ligand Effects in Benzonitrile Synthesis

The synthesis of benzonitriles from aryl halides is a common and well-studied transformation, often employing palladium-based catalysts. rsc.orgresearchgate.net The choice of the palladium precursor and, crucially, the phosphine (B1218219) ligand can have a profound impact on the reaction's efficiency, substrate scope, and tolerance to functional groups. nih.gov

For the synthesis of a substituted benzonitrile like this compound from a corresponding aryl halide, the catalytic system would need to be carefully selected. Ligands such as XPhos and t-BuXPhos have been shown to be effective in palladium-catalyzed cyanation reactions of aryl chlorides and bromides. nih.gov The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. researchgate.net In some cases, ligand-free palladium catalysis has also been demonstrated to be effective, offering a simpler and more cost-effective alternative. organic-chemistry.orgacs.org

| Ligand | Key Characteristics | Typical Applications |

|---|---|---|

| XPhos | Bulky, electron-rich biaryl phosphine | Effective for cyanation of aryl chlorides and bromides, high catalytic activity. nih.gov |

| t-BuXPhos | Similar to XPhos with tert-butyl groups | Can offer improved performance for certain substrates. nih.gov |

| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | A common ligand in cross-coupling reactions, though may be less effective than more modern biaryl phosphine ligands for cyanation. nih.gov |

| None (Ligand-free) | Simplified reaction setup, lower cost | Can be effective for reactive aryl bromides, but may require higher catalyst loading or harsher conditions. organic-chemistry.orgacs.org |

Solvent Selection and Reaction Environment Tuning

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates and selectivity. The polarity of the solvent can affect the solubility of reactants and catalysts, as well as the stability of intermediates. researchgate.net For nucleophilic substitution reactions involving benzyl halides, the solvent can play a role in favoring either an SN1 or SN2 mechanism. stackexchange.comquora.com

Polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMAC) are often used in palladium-catalyzed cyanation reactions. organic-chemistry.org Tuning the reaction environment also involves controlling other parameters such as temperature and pressure. For instance, in continuous flow processes, elevated temperatures and pressures can be safely achieved, leading to faster reaction rates. acs.org

Application of Design of Experiments (DoE) for Process Enhancement

To systematically optimize the synthesis of this compound, Design of Experiments (DoE) is a powerful statistical tool. mt.com DoE allows for the simultaneous variation of multiple reaction parameters (factors) such as temperature, catalyst loading, ligand concentration, and solvent composition to identify the optimal conditions for a desired outcome (response), such as yield or purity. mt.comrsc.org

By employing a factorial design, the main effects of each parameter and their interactions can be determined with a minimal number of experiments compared to traditional one-variable-at-a-time (OVAT) optimization. bohrium.com This approach not only accelerates process development but also provides a more thorough understanding of the reaction landscape, leading to a more robust and reliable manufacturing process. mt.comrsc.org

Chemical Transformations and Reaction Mechanisms of 4 Bromomethyl 3 Chlorobenzonitrile

Nucleophilic Substitution Reactions at the Bromomethyl Group

The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. This makes it a prime target for attack by various nucleophiles. As a benzylic halide, it is particularly reactive because the benzene (B151609) ring can stabilize the transition states of both SN1 and SN2 reactions. ucalgary.ca

Reactivity with Diverse Nucleophiles (e.g., Amines, Alkoxides, Thiols)

4-(Bromomethyl)-3-chlorobenzonitrile readily undergoes substitution reactions with a wide range of nucleophiles. The general mechanism involves the displacement of the bromide ion by the incoming nucleophile.

Amines : Reaction with primary or secondary amines yields the corresponding secondary or tertiary benzylamines, respectively. These reactions are crucial for building more complex molecular scaffolds. researchgate.net

Alkoxides : Alkoxide ions (RO⁻), typically from alcohols in the presence of a base, react to form benzyl (B1604629) ethers (Ar-CH₂-OR). pearson.com

Thiols : Thiols (RSH) or their conjugate bases, thiolate ions (RS⁻), are potent nucleophiles that react to produce thioethers (Ar-CH₂-SR). nih.gov

| Nucleophile Type | Example Nucleophile | Product Class |

|---|---|---|

| Amine | R-NH₂ | Substituted Benzylamine |

| Alkoxide | R-O⁻ | Benzyl Ether |

| Thiol/Thiolate | R-S⁻ | Benzyl Thioether |

Mechanistic Investigations of SN1 and SN2 Pathways

Nucleophilic substitution at a benzylic carbon can proceed via two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The prevailing pathway for this compound depends on the specific reaction conditions. masterorganicchemistry.comlibretexts.org

SN2 Mechanism : This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (bromide). organic-chemistry.org This "backside attack" leads to an inversion of stereochemical configuration if the carbon were chiral. libretexts.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Primary benzylic halides, such as the one in the title compound, typically favor the SN2 pathway. ucalgary.ca

SN1 Mechanism : This is a two-step mechanism. The first and rate-determining step is the spontaneous departure of the leaving group to form a planar benzylic carbocation intermediate. organic-chemistry.org This carbocation is resonance-stabilized by the adjacent benzene ring, making the SN1 pathway viable for benzylic systems. In the second step, the nucleophile rapidly attacks the carbocation from either face, leading to a mixture of stereoisomers (racemization) if the carbon were chiral. The rate of an SN1 reaction depends only on the concentration of the substrate. youtube.com

| Factor | Favors SN1 | Favors SN2 |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, RO⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

Data sourced from multiple organic chemistry principles. masterorganicchemistry.comlibretexts.orgyoutube.com

Derivatization for Subsequent Functionalization

The initial nucleophilic substitution reaction is often a strategic step to introduce a new functional group that can be used in subsequent transformations. For instance, converting the bromomethyl group to a benzyl azide (B81097) via reaction with sodium azide allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-containing compounds. nih.gov This derivatization transforms a simple halide into a versatile building block for constructing more elaborate molecules.

Reactions of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can be converted into other important functionalities, primarily amines and carboxylic acids.

Reductive Transformations to Amine Functionalities

The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine (-CH₂NH₂). This transformation is a valuable synthetic tool for introducing an amino group.

Common methods for nitrile reduction include:

Catalytic Hydrogenation : This involves reacting the nitrile with hydrogen gas (H₂) at elevated pressure and temperature in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. chemguide.co.uk This method is widely used in industrial processes. researchgate.net

Chemical Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. chemguide.co.ukacs.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amine. Other reagents, such as boranes, can also be employed. organic-chemistry.org

| Reagent/Method | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. H₂O workup | Primary Amine |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd, Pt, or Ni catalyst; High pressure H₂ | Primary Amine |

| Diisopropylaminoborane | Catalytic LiBH₄ | Primary Amine |

Hydrolysis to Carboxylic Acid Derivatives

Acid-Catalyzed Hydrolysis : The nitrile is heated under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). google.comresearchgate.net The reaction first produces an amide, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis : This method involves heating the nitrile with a strong aqueous base, like sodium hydroxide (B78521) (NaOH). chemistrysteps.com The initial product is a carboxylate salt and ammonia (B1221849). To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org

| Condition | Reagents | Initial Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | Carboxylic Acid + NH₄⁺ | Carboxylic Acid |

| Basic | H₂O, OH⁻ (e.g., NaOH), Heat | Carboxylate Salt (R-COO⁻) + NH₃ | Carboxylic Acid (after acidification) |

[2+3] Cycloadditions and Other Nitrile-Based Cyclizations

The nitrile functional group in this compound serves as a reactive site for various cyclization reactions, particularly [2+3] cycloadditions. In these reactions, the nitrile, a two-atom (C≡N) component, reacts with a three-atom dipole to form a five-membered heterocyclic ring. A common example of this type of reaction is the formation of tetrazoles through the reaction of a nitrile with an azide, such as sodium azide. While specific studies detailing the cycloaddition reactions of this compound are not extensively documented in the literature, the known reactivity of the benzonitrile (B105546) moiety suggests its potential to participate in such transformations to yield substituted tetrazole derivatives. These reactions are valuable in medicinal chemistry for creating bioisosteres of carboxylic acids.

Cross-Coupling Reactions Involving Aromatic Halides

The this compound molecule possesses two halogen atoms at different positions: a bromine atom on the benzylic methyl group and a chlorine atom on the aromatic ring. While the benzylic bromide is highly susceptible to nucleophilic substitution, the aromatic chloride is a prime site for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. chemistryjournals.net

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds. chemistryjournals.netiupac.org These reactions typically involve an aryl halide, like the chloro-substituent on this compound, and a variety of coupling partners. The choice of reaction depends on the desired final product and the nature of the organometallic nucleophile used. wiley-vch.de

Suzuki-Miyaura Reaction: This reaction couples an organoboron compound (like a boronic acid or ester) with an aryl halide. wikipedia.orglibretexts.org It is widely used due to the stability and low toxicity of the boron reagents. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is notable for its ability to form substituted styrenes from aryl halides. wikipedia.org

Sonogashira Reaction: This coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for synthesizing aryl alkynes. wikipedia.org

Negishi Reaction: The Negishi coupling uses an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the reactivity of organozinc compounds. wikipedia.orgopenochem.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions Applicable to this compound Interactive data table. Click on headers to sort.

| Reaction Name | Coupling Partner (Nucleophile) | Bond Formed | Expected Product Type with this compound |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl-R | 4-(Bromomethyl)-3-(R)-benzonitrile |

| Heck | Alkene (H₂C=CHR) | Aryl-C=C | 4-(Bromomethyl)-3-(vinyl-R)-benzonitrile |

| Sonogashira | Alkyne (H-C≡C-R) | Aryl-C≡C | 4-(Bromomethyl)-3-(alkynyl-R)-benzonitrile |

| Negishi | Organozinc (R-ZnX) | Aryl-R | 4-(Bromomethyl)-3-(R)-benzonitrile |

The general catalytic cycle for these reactions consists of three primary steps: oxidative addition, transmetalation (except in the Heck reaction, which involves migratory insertion), and reductive elimination. chemistryjournals.netcsbsju.edu

Oxidative addition is the initial and often rate-determining step in palladium-catalyzed cross-coupling cycles. uwindsor.carsc.org In this step, the low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a high-valent arylpalladium(II) halide complex. chemistryjournals.netuwindsor.ca The reactivity of aryl halides in this step generally follows the trend I > Br > Cl > F. rsc.org

For this compound, the C-Cl bond is less reactive than a C-Br or C-I bond. rsc.org Consequently, practical catalytic transformations involving aryl chlorides can be challenging to implement. rsc.org The successful oxidative addition to an aryl chloride often requires specialized ligands on the palladium center. Bulky and electron-rich phosphine (B1218219) ligands are known to promote the reactivity of monoligated palladium complexes, which are significantly more active in the oxidative addition to challenging substrates like aryl chlorides. researchgate.net Computational studies have shown that the transition state energy for oxidative addition is much higher for a bis-ligated Pd(PPh₃)₂ species compared to a monoligated Pd(PPh₃) species. researchgate.net

Following oxidative addition, the transmetalation step involves the transfer of the organic group (R²) from the organometallic reagent to the arylpalladium(II) complex. chemistryjournals.netwiley-vch.de This forms a diorganopalladium(II) intermediate and a metal salt byproduct. chemistryjournals.net

In the Suzuki-Miyaura reaction , the transmetalation requires a base to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transfer of the organic group to the palladium center. nih.govrsc.org

In the Negishi coupling , the organozinc reagent is sufficiently reactive to undergo transmetalation directly with the arylpalladium(II) halide complex. csbsju.edu The presence of lithium salts can be beneficial, as they may break up organozinc aggregates to generate more reactive monomeric zincate species.

In the Sonogashira reaction , the mechanism involves a copper co-catalyst. A copper(I) acetylide is first formed, which then undergoes transmetalation with the arylpalladium(II) complex. wikipedia.org

Reductive elimination is the final, product-forming step of the catalytic cycle. chemistryjournals.netwikipedia.org In this process, the two organic groups attached to the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond in the final product. numberanalytics.com This step simultaneously reduces the palladium from the +2 to the 0 oxidation state, thereby regenerating the active catalyst which can then enter a new cycle. chemistryjournals.netwikipedia.org

For mononuclear reductive elimination to occur, the two ligands to be coupled must be positioned cis (adjacent) to each other on the metal's coordination sphere. wikipedia.org If the ligands are trans, a trans-to-cis isomerization must precede the elimination. umb.edu The rate of reductive elimination can be influenced by several factors, including the steric bulk of the ligands and the electronic properties of the coupling partners. researchgate.net Electron-withdrawing groups on the aryl ring bound to the palladium can accelerate the rate of C-C bond-forming reductive elimination. researchgate.net

While palladium is the most versatile and widely used catalyst for these transformations, other transition metals, particularly nickel and copper, have emerged as viable alternatives. wiley-vch.de

Nickel Catalysis: Nickel catalysts are often more cost-effective than palladium and can be particularly effective for coupling less reactive aryl chlorides. wikipedia.org The mechanism for nickel-catalyzed couplings, such as the Negishi reaction, can be similar to palladium, involving Ni(0)/Ni(II) catalytic cycles. chemistryjournals.net However, mechanisms involving Ni(I)/Ni(III) cycles have also been proposed, especially for reactions with alkyl electrophiles.

Copper Catalysis: Copper is famously used as a co-catalyst in the Sonogashira reaction. wikipedia.org However, copper can also catalyze cross-coupling reactions independently, such as in Ullmann-type couplings. More recently, copper has been investigated for its potential in catalyzing Negishi-type couplings of diarylzinc reagents with aryl iodides.

These alternative methodologies provide additional tools for organic synthesis, sometimes offering complementary reactivity or improved performance for specific substrates like this compound, especially concerning the activation of its C-Cl bond.

Functional Group Compatibility in Cross-Coupling Reactions

The structure of this compound presents three key functional groups whose compatibility and relative reactivity must be considered in palladium-catalyzed cross-coupling reactions: a benzylic bromide, an aryl chloride, and a nitrile. The outcome of such reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions, which can be tuned to favor the reaction at a specific site.

The reactivity of organic halides in the crucial oxidative addition step of a cross-coupling cycle generally follows the order C-I > C-Br > C-Cl. Within this trend, the bond type is also critical, with C(sp³)-Br bonds, such as the one in the bromomethyl group, typically being more reactive than C(sp²)-Cl bonds (the aryl chloride) toward Pd(0) catalysts. lookchem.comrsc.org This inherent reactivity difference suggests that selective cross-coupling at the benzylic position is feasible while leaving the aryl chloride untouched. Studies on similar substrates, such as benzyl halides, have shown that a variety of arylboronic acids can be efficiently coupled at the benzylic position. lookchem.comresearchgate.net

However, achieving this selectivity requires careful optimization. For example, in Suzuki-Miyaura couplings of benzylic halides, the choice of phosphine ligands and the presence of water can be critical factors in controlling the reaction pathway and preventing side reactions like homocoupling. lookchem.comrsc.org While the benzylic bromide is the more reactive site, forcing conditions or specific catalytic systems designed for aryl chloride activation could potentially lead to reaction at the C-Cl bond.

The nitrile (-C≡N) group is generally considered a robust and compatible functional group in many palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. researchgate.net Its electron-withdrawing nature can influence the electronic properties of the aromatic ring but typically does not interfere with the catalytic cycle. The compatibility allows for the synthesis of complex diarylmethanes and other structures where the nitrile can be retained for subsequent transformations. lookchem.com

| Functional Group | Relative Reactivity in Oxidative Addition | Typical Cross-Coupling Compatibility | Notes on Selectivity |

|---|---|---|---|

| Benzylic Bromide (-CH₂Br) | High | Good (Suzuki, Negishi, Stille) | This is the most probable site for selective coupling under standard conditions due to the high reactivity of the C(sp³)-Br bond. lookchem.comrsc.org |

| Aryl Chloride (-Cl) | Low | Moderate to Good | Requires specialized catalysts (e.g., with bulky, electron-rich phosphine ligands) and often harsher conditions for activation. lookchem.com Can be left unreacted by controlling conditions. |

| Nitrile (-C≡N) | N/A (Generally non-reactive) | Excellent | Well-tolerated in most common cross-coupling reactions. researchgate.net Does not typically require protection. |

Radical Reactions and Single Electron Transfer Processes

The Substitution Radical-Nucleophilic Unimolecular (SRN1) reaction is a chain-reaction mechanism that allows for the substitution of aryl halides, particularly those on unactivated aromatic rings. wikipedia.orgnptel.ac.in The reaction is initiated by the transfer of a single electron to the substrate, typically from a photochemical or electrochemical source, or a solvated electron. nptel.ac.in The structure of this compound, specifically the aryl chloride moiety, is a potential substrate for an SRN1 reaction. The presence of the electron-withdrawing nitrile group can facilitate the initial electron uptake to form a radical anion. nptel.ac.in

The accepted mechanism proceeds through several key steps: wikipedia.orgdalalinstitute.com

Initiation: The aromatic halide accepts an electron to form a radical anion.

Fragmentation: This radical anion intermediate rapidly loses a halide ion (in this case, Cl⁻) to generate an aryl radical.

Propagation: The aryl radical reacts with a nucleophile (e.g., an enolate or amide) to form a new radical anion. This new species then transfers its excess electron to a new molecule of the starting aryl halide, propagating the chain reaction and forming the final product.

For this compound, the SRN1 reaction would lead to the substitution of the chlorine atom, leaving the bromomethyl group intact, as the reaction is specific to the aromatic system.

| Step | Process | Description for this compound |

|---|---|---|

| 1. Initiation | Electron Transfer | The aromatic ring accepts an electron (e⁻) to form the [this compound]•⁻ radical anion. |

| 2. Fragmentation | Loss of Leaving Group | The radical anion ejects a chloride ion (Cl⁻) to form the 4-(bromomethyl)-3-cyanophenyl radical. |

| 3. Radical-Nucleophile Coupling | Bond Formation | The aryl radical reacts with a nucleophile (Nu⁻) to form the radical anion of the product, [Ar-Nu]•⁻. |

| 4. Propagation | Electron Transfer | The [Ar-Nu]•⁻ radical anion transfers an electron to a new molecule of this compound, yielding the final product (Ar-Nu) and regenerating the initial radical anion to continue the chain. |

The benzylic C-Br bond in this compound is particularly susceptible to homolytic cleavage under photochemical conditions (e.g., UV irradiation). libretexts.org The energy supplied by ultraviolet light is sufficient to break the relatively weak benzylic C-Br bond, generating a bromine radical and a resonance-stabilized benzylic radical (the 3-chloro-4-cyanobenzyl radical). libretexts.org This benzylic radical is stabilized by the delocalization of the unpaired electron into the aromatic π-system.

Once formed, this highly reactive radical intermediate can participate in a variety of subsequent reactions, characteristic of radical chain processes: nih.gov

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule, leading to the formation of 3-chloro-4-methylbenzonitrile (B1583252).

Dimerization: Two benzylic radicals can combine to form a dimer, 1,2-bis(3-chloro-4-cyanophenyl)ethane.

Reaction with other Radicals or Molecules: The radical can be trapped by other radical species or add to unsaturated systems.

These photochemical transformations provide a route to functionalize the methyl group, contrasting with reactions that target the halogen substituents on the aromatic ring.

Computational Chemistry and Mechanistic Elucidation

For cross-coupling reactions involving this substrate, DFT could be employed to:

Model Oxidative Addition: Calculate the activation energy barriers for the oxidative addition of a Pd(0) complex to the C(sp³)-Br bond versus the C(sp²)-Cl bond. This would provide a quantitative basis for the observed kinetic selectivity, confirming which bond reacts preferentially. nih.gov

Characterize Intermediates: Determine the geometries and relative stabilities of key intermediates in a catalytic cycle, such as the Pd(II) species formed after oxidative addition or the intermediate prior to reductive elimination. researchgate.netresearchgate.net

Analyze Ligand Effects: Investigate how different phosphine ligands influence the stability of intermediates and the energy of transition states, helping to rationalize and predict ligand-dependent reaction outcomes.

In the context of radical reactions, DFT can be used to calculate bond dissociation energies (BDEs), providing insight into the relative ease of cleaving the C-Br versus the C-Cl bond under thermal or photochemical conditions. It can also be used to model the structure and spin density distribution of the radical anion intermediate in an SRN1 pathway, explaining its subsequent fragmentation. researchgate.net

| Reaction Type | Computational Target | Potential Insight |

|---|---|---|

| Cross-Coupling | Transition State Energies (e.g., for Oxidative Addition) | Quantitative prediction of selectivity between C-Br and C-Cl bond activation. nih.gov |

| Cross-Coupling | Geometries of Pd-complex Intermediates | Understanding steric and electronic effects of ligands and substrates. researchgate.net |

| SRN1 Reaction | Spin Density of Radical Anion Intermediate | Elucidation of the fragmentation pathway (loss of Cl⁻ vs. Br⁻). |

| Photochemical Reaction | Bond Dissociation Energies (BDEs) | Confirmation that the benzylic C-Br bond is the weakest and most likely to undergo homolytic cleavage. |

Beyond examining individual steps, computational chemistry allows for the modeling of entire catalytic cycles, providing a comprehensive energy profile of a reaction. researchgate.net By calculating the Gibbs free energy of each intermediate and transition state, a complete reaction coordinate diagram can be constructed. Such models are invaluable for understanding the kinetics and mechanism of complex catalytic processes like the Suzuki-Miyaura reaction. nih.govacs.org

For a Suzuki reaction with this compound, a DFT model could map out the energetics of the canonical steps:

Oxidative Addition: Formation of the arylpalladium(II) complex.

Transmetalation: Transfer of the organic group from the boron reagent to the palladium center.

Reductive Elimination: Formation of the new C-C bond and regeneration of the Pd(0) catalyst.

| Catalytic Step | Process | Information from Modeling |

|---|---|---|

| Oxidative Addition | Pd(0) + R-X → R-Pd(II)-X | Activation energy barrier (ΔG‡); determines selectivity and often the rate-limiting step. nih.gov |

| Transmetalation | R-Pd(II)-X + R'-B(OR)₂ → R-Pd(II)-R' | Energy barrier; mechanism can vary (e.g., involving boronate species). researchgate.net |

| Reductive Elimination | R-Pd(II)-R' → R-R' + Pd(0) | Energy barrier; final C-C bond-forming step. nih.gov |

| Overall Cycle | Complete Reaction Pathway | Identification of the turnover-limiting step and catalyst resting states. acs.org |

Prediction of Regioselectivity and Stereoselectivity

The structure of this compound features a benzene ring substituted with a chloro group, a cyano group, and a bromomethyl group. This combination of functional groups presents several possibilities for chemical reactions, each with its own predicted outcome based on electronic and steric factors.

Regioselectivity: Where Will a Reaction Occur?

Regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over another. For this compound, the primary sites for reaction are the benzylic carbon of the bromomethyl group and the aromatic ring itself.

Nucleophilic Substitution at the Benzylic Position:

The most probable reaction pathway for this compound when treated with a nucleophile is the substitution of the bromine atom on the bromomethyl group. The benzylic position is activated towards nucleophilic substitution due to the ability of the adjacent benzene ring to stabilize the transition state.

The electronic nature of the substituents on the aromatic ring plays a significant role. Both the chloro and cyano groups are electron-withdrawing. These groups will have a modest influence on the rate of nucleophilic substitution at the benzylic carbon.

Electrophilic Aromatic Substitution:

In the case of an electrophilic attack on the aromatic ring, the regioselectivity is determined by the directing effects of the existing substituents. lumenlearning.comunizin.orgwou.edulibretexts.orglibretexts.org The chloro group is an ortho-, para-director, while the cyano and bromomethyl groups are meta-directors. unizin.orglibretexts.org

Given the combined influence of these groups, the prediction of the major product in an electrophilic aromatic substitution reaction is as follows:

The cyano group is a strong deactivating, meta-directing group.

The chloro group is a deactivating, ortho-, para-directing group.

The bromomethyl group is a weakly deactivating, meta-directing group.

Considering these effects, the positions ortho and para to the chlorine atom are activated relative to the positions meta to the cyano group. Therefore, electrophilic substitution is most likely to occur at the position ortho to the chloro group and meta to the bromomethyl group.

Table 1: Predicted Regioselectivity of Reactions with this compound This table is predictive and based on general principles, not on published experimental data for this specific compound.

| Reaction Type | Reagent Example | Predicted Major Product | Justification |

|---|---|---|---|

| Nucleophilic Substitution | Sodium cyanide (NaCN) | 4-(Cyanomethyl)-3-chlorobenzonitrile | The benzylic bromide is a good leaving group, and the benzylic position is susceptible to nucleophilic attack. |

| Electrophilic Aromatic Substitution (Nitration) | Nitric acid/Sulfuric acid (HNO₃/H₂SO₄) | 4-(Bromomethyl)-3-chloro-5-nitrobenzonitrile | The directing effects of the substituents favor substitution at the C5 position, which is ortho to the chloro group and meta to the other substituents. unizin.orglibretexts.org |

Stereoselectivity: The 3D Arrangement of Atoms

Stereoselectivity is the preference for the formation of one stereoisomer over another. For this compound, this is most relevant in nucleophilic substitution reactions at the benzylic carbon, which can potentially create a new stereocenter.

The stereochemical outcome of a nucleophilic substitution reaction is highly dependent on the reaction mechanism. askiitians.comlibretexts.orgbeilstein-journals.orgquora.combeilstein-journals.org

Sₙ1 Mechanism: If the reaction proceeds through a planar carbocation intermediate (Sₙ1 pathway), the nucleophile can attack from either face of the plane with roughly equal probability. This would lead to a racemic mixture of enantiomers, meaning there would be no stereoselectivity. libretexts.orgquora.com

Sₙ2 Mechanism: If the reaction proceeds via a concerted, backside attack (Sₙ2 pathway), it results in an inversion of the stereochemical configuration at the carbon center. askiitians.com Since the starting material is achiral, a reaction with an achiral nucleophile will produce an achiral product. However, if a chiral nucleophile or a chiral catalyst is used, an Sₙ2 mechanism could lead to the formation of a product with a specific stereochemistry.

The presence of the chloro group ortho to the bromomethyl group may introduce some steric hindrance, potentially influencing the trajectory of the incoming nucleophile. This could play a role in diastereoselective reactions where the nucleophile or substrate already contains a stereocenter.

Table 2: Predicted Stereochemical Outcome of Nucleophilic Substitution at the Benzylic Position This table is predictive and based on general principles, not on published experimental data for this specific compound.

| Reaction Mechanism | Stereochemical Outcome | Explanation |

|---|---|---|

| Sₙ1 | Racemization (no stereoselectivity) | Attack on a planar carbocation intermediate from both faces is equally probable. libretexts.orgquora.com |

| Sₙ2 | Inversion of configuration | The reaction proceeds through a backside attack mechanism. askiitians.com |

Strategic Utilization in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The utility of the (bromomethyl)benzonitrile scaffold is well-established in the pharmaceutical industry, where it serves as a foundational component for the synthesis of active pharmaceutical ingredients (APIs). lifechempharma.com The reactive nature of the bromomethyl group, combined with the specific electronic properties conferred by the chloro and nitrile substituents, allows for its incorporation into a diverse array of biologically active molecules.

4-(Bromomethyl)-3-chlorobenzonitrile is an important intermediate for the synthesis of complex organic molecules in the field of drug discovery. lifechempharma.com The bromomethyl group is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactivity is harnessed by medicinal chemists to introduce the 2-chloro-4-cyanobenzyl moiety into various molecular scaffolds. This process is a critical step in building novel compounds that can be screened for therapeutic activity. For instance, related fluorinated analogs such as 4-(bromomethyl)-3-fluorobenzonitrile are utilized as intermediates in the development of anti-cancer agents, highlighting the potential of halogenated (bromomethyl)benzonitriles in creating new drug candidates. chemimpex.com The development of novel compounds through chemical synthesis is a cornerstone of identifying future therapeutics. frontiersin.orgfrontiersin.org

The (bromomethyl)benzonitrile framework is integral to the synthesis of established pharmaceutical drugs. A prominent example is the use of the closely related compound, 4-(bromomethyl)benzonitrile, in an improved industrial process for the preparation of Letrozole. google.com Letrozole is an approved aromatase inhibitor used in the treatment of certain types of breast cancer. google.com In the patented synthesis, 4-(bromomethyl)benzonitrile is reacted with a salt of 1H-1,2,4-triazole to form the key intermediate, 4-[1-(1,2,4-triazolyl)methyl]benzonitrile. google.com This reaction demonstrates the crucial role of the bromomethyl group in facilitating the alkylation step that connects the benzonitrile (B105546) portion to the triazole ring. This application underscores the importance of (bromomethyl)benzonitrile derivatives as pivotal intermediates in the manufacturing of commercial APIs.

| Intermediate | Precursor | Application |

| 4-[1-(1,2,4-triazolyl)methyl]benzonitrile | 4-(bromomethyl)benzonitrile | Synthesis of Letrozole google.com |

The synthesis of heterocyclic compounds is a central theme in medicinal chemistry, as these structures are present in a vast number of drugs. This compound is a valuable building block for constructing such systems. The aforementioned synthesis of the Letrozole intermediate, where 4-(bromomethyl)benzonitrile reacts with 1H-1,2,4-triazole, is a direct example of its use in forming a biologically relevant N-arylmethyl-substituted heterocycle. google.com This type of reaction, a nucleophilic substitution, is a fundamental strategy for creating carbon-heteroatom bonds, enabling the assembly of complex molecules from simpler precursors. The versatility of this compound and its analogs makes them essential tools for chemists aiming to construct diverse and intricate molecular frameworks for drug discovery programs. lifechempharma.comchemimpex.com

Application in Materials Science and Specialty Chemical Production

Beyond life sciences, this compound and its analogs have applications in materials science. chemimpex.com The rigid, planar structure of the substituted benzene (B151609) ring, along with the electronic properties imparted by the halogens and nitrile group, can be exploited in the creation of specialty polymers and other advanced materials. For example, related compounds are used to modify polymer properties or to develop materials with enhanced durability and resistance to environmental factors. chemimpex.com The ability of the bromomethyl group to act as a reactive handle allows for the grafting of the benzonitrile unit onto polymer backbones or other substrates, thereby tailoring the final properties of the material.

Development of Chemical Libraries of Benzonitrile Derivatives

In modern drug discovery and materials science, researchers often synthesize large collections of related compounds, known as chemical libraries, for high-throughput screening. This compound is an ideal starting scaffold for the generation of such libraries. Its reactive bromomethyl group allows for a single precursor to be reacted with a multitude of different nucleophiles (e.g., amines, phenols, thiols), rapidly generating a diverse set of derivatives. This synthetic versatility makes it an essential component for research programs aiming to explore a wide chemical space in search of molecules with desired properties. lifechempharma.comfrontiersin.org

Combinatorial Chemistry Approaches

Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for screening against biological targets. The structure of this compound is exceptionally well-suited for such approaches, particularly for parallel synthesis, where reactions are carried out simultaneously in arrays of separate reaction vessels.

The key to its utility in this context is the reliability and broad scope of the nucleophilic substitution at the benzylic position. A library of diverse compounds can be generated by reacting this compound with a collection of different nucleophiles. For example, a set of various amines, phenols, thiols, or carboxylates can be used to create corresponding libraries of secondary/tertiary amines, ethers, thioethers, or esters, respectively.

This strategy allows for the systematic variation of a specific portion of the molecule (the R-group attached to the benzylic carbon) while keeping the core 3-chloro-4-methylbenzonitrile (B1583252) scaffold constant. This is a fundamental approach in lead optimization, where the goal is to fine-tune the properties of a drug candidate by exploring the chemical space around a core structure. The amenability of benzylic bromides to one-pot reaction protocols makes them ideal for the efficient, parallel synthesis of compound libraries. researchgate.net

Table 1: Potential Library Synthesis via Nucleophilic Substitution of this compound

| Nucleophile Class | Reagent Example | Resulting Functional Group | Potential Library Diversity |

| Alcohols/Phenols | Phenol (C₆H₅OH) | Ether (-O-Ar) | Varied aryl and alkyl ethers |

| Thiols/Thiophenols | Thiophenol (C₆H₅SH) | Thioether (-S-Ar) | Diverse thioethers and sulfides |

| Amines (Primary) | Aniline (C₆H₅NH₂) | Secondary Amine (-NH-Ar) | A wide range of secondary amines |

| Amines (Secondary) | Diethylamine ((C₂H₅)₂NH) | Tertiary Amine (-N(R)₂) | Various tertiary amines |

| Carboxylates | Sodium Acetate (CH₃COONa) | Ester (-O-CO-R) | Array of ester derivatives |

| Azides | Sodium Azide (B81097) (NaN₃) | Azide (-N₃) | Precursors for triazoles, amines |

| Cyanides | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) | Homologated nitrile derivatives |

High-Throughput Synthesis Strategies

High-throughput synthesis (HTS) leverages automation and miniaturization to perform thousands of reactions in a short period. The properties of this compound make it a suitable reagent for HTS campaigns. Its reactions are typically robust and can be driven to completion under standardized conditions, which is a prerequisite for automated synthesis platforms.

For HTS, reactions are often performed in microtiter plates (e.g., 96- or 384-well formats). The clean and high-yielding nature of benzylic bromide substitutions is advantageous as it simplifies product analysis and purification, which are often bottlenecks in high-throughput workflows. Furthermore, the compound's reactivity is compatible with a wide range of solvents and conditions that are amenable to robotic liquid handlers. The development of automation-friendly reactions, such as those that can run at room temperature in solvents like dimethyl sulfoxide (DMSO), has further enabled the use of reagents like substituted benzyl (B1604629) bromides in miniaturized, high-throughput experimentation.

Structure-Activity Relationship (SAR) Studies Enabled by Chemical Derivatization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The derivatization of this compound is a powerful tool for conducting systematic SAR studies.

Design and Synthesis of Analogs with Varied Substituents

The primary route for creating analogs from this compound is through the modification of the bromomethyl group. By introducing a diverse set of substituents at this position, chemists can probe the effects of sterics, electronics, and hydrogen bonding potential on the target interaction.

For instance, in the development of an inhibitor for a specific enzyme, the 3-chloro-4-methylbenzonitrile core might provide a foundational binding interaction with the protein. The SAR exploration would then focus on the vector extending from the benzylic carbon. A library of analogs could be synthesized to explore whether bulky hydrophobic groups, polar hydrogen-bonding groups, or charged moieties at this position enhance binding affinity or selectivity.

A typical SAR campaign using this building block would involve the synthesis of a matrix of compounds, as illustrated in the table below.

Table 2: Exemplar SAR Matrix Design from this compound

| Analog Series | R-Group Introduced at Benzylic Position | Property Being Probed | Example Derivative Structure |

| Series A: Steric Bulk | -OCH₃, -OiPr, -OtBu | Effect of increasing steric hindrance | 4-(tert-Butoxymethyl)-3-chlorobenzonitrile |

| Series B: H-Bonding | -OH, -NH₂, -NH(CH₃) | Introduction of H-bond donors/acceptors | 4-(Aminomethyl)-3-chlorobenzonitrile |

| Series C: Aromatic | -OPh, -SPh, -NHPh | π-stacking and hydrophobic interactions | 3-Chloro-4-(phenoxymethyl)benzonitrile |

| Series D: Polarity | -OCH₂CH₂OH, -SO₂CH₃ | Modulation of polarity and solubility | 3-Chloro-4-((methylsulfonyl)methyl)benzonitrile |

Impact of Functional Group Modifications on Chemical Reactivity and Synthetic Accessibility

The modification of the functional groups on the this compound scaffold has a profound impact on both its inherent chemical reactivity and the accessibility of its synthetic derivatives.

Impact on Bromomethyl Reactivity: The presence of two electron-withdrawing groups (the -CN and -Cl) on the benzene ring affects the reactivity of the bromomethyl group. These groups inductively pull electron density away from the ring and the benzylic carbon. This electronic effect can influence the mechanism of nucleophilic substitution. While benzylic systems can stabilize a carbocation, favoring an Sₙ1 pathway, the electron-deficient nature of this specific ring may disfavor carbocation formation, making an Sₙ2-type mechanism more competitive. This dual reactivity can be exploited or controlled by choosing appropriate reaction conditions (solvent polarity, nucleophile strength).

Synthetic Accessibility: The true power of this building block lies in the orthogonal reactivity of its functional groups, which allows for stepwise modifications.

Bromomethyl Group: As discussed, this is the most accessible handle for initial diversification via nucleophilic substitution.

Nitrile Group: The nitrile group is relatively stable but can be transformed under more forcing conditions. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloadditions to form heterocycles like tetrazoles. researchgate.netnbinno.com These transformations are typically performed after the initial modification of the bromomethyl group, allowing for a second dimension of diversification. This synthetic utility is crucial in drug design, where the nitrile can act as a key pharmacophore or be a precursor to other important functional groups. researchgate.netnih.gov

Aromatic Ring: The chlorine atom and the positions on the aromatic ring can undergo further substitution, such as nucleophilic aromatic substitution (SₙAr) or metal-catalyzed cross-coupling reactions, although these typically require harsher conditions than the benzylic substitution.

This hierarchy of reactivity allows chemists to strategically plan multi-step syntheses to access complex molecular architectures, making this compound a valuable and synthetically accessible starting point for exploring diverse chemical space.

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Protocols

Traditional methods for the synthesis of 4-(bromomethyl)-3-chlorobenzonitrile, often involving radical bromination of the corresponding toluene (B28343) derivative, frequently rely on hazardous reagents and chlorinated solvents. acs.orglibretexts.org A significant future challenge is the development of more environmentally benign protocols. Research is trending towards minimizing solvent wastage, which is a primary contributor to high process mass intensity (PMI). rsc.org

Key strategies for greener synthesis include:

Solvent-Free or Benign Solvent Systems: Replacing hazardous solvents like carbon tetrachloride with more environmentally friendly alternatives or developing solvent-free reaction conditions is a primary goal. acs.orgresearchgate.net

In Situ Reagent Generation: The use of protocols that generate the brominating agent, such as molecular bromine (Br₂), in situ from safer, more stable precursors can mitigate the risks associated with transporting and handling highly corrosive and toxic reagents. rsc.orgresearchgate.net Systems using NaBrO₃/HBr are promising as they generate Br₂ with water as a byproduct. researchgate.net

Atom Economy: Improving the atom economy of the reaction is crucial. Methods that utilize reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be more atom-economical than those using N-bromosuccinimide (NBS). nih.gov

The table below outlines a comparison of traditional versus emerging greener approaches for benzylic bromination.

| Feature | Traditional Wohl-Ziegler Reaction | Emerging Greener Protocols |

| Brominating Agent | N-Bromosuccinimide (NBS) | In situ generated Br₂, DBDMH |

| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile, Methyl Pivalate, Solvent-free |

| Initiation | Chemical radical initiators (e.g., AIBN), heat | Photochemical (LEDs), Lewis Acid Catalysis |

| Byproducts | Succinimide, HBr | Water, Dimethylhydantoin |

| Safety Concerns | Use of toxic/carcinogenic solvent, handling of HBr | Reduced handling of hazardous materials |

| Process Mass Intensity (PMI) | High due to solvent use and reagent excess | Significantly lower |

This table provides a generalized comparison of features in traditional vs. greener synthetic protocols.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Achieving high selectivity for mono-bromination over di-bromination and preventing aromatic ring bromination are persistent challenges. scientificupdate.com Future research will focus on novel catalytic systems that offer greater control over the reaction.

Lewis acid catalysis has emerged as a promising avenue. For instance, zirconium(IV) chloride (ZrCl₄) has been shown to effectively catalyze benzylic bromination using DBDMH under mild conditions, proceeding through a radical generation pathway. nih.gov This approach prevents the competing electrophilic aromatic ring bromination that can occur with Brønsted acids. nih.gov The exploration of other Lewis acids and developing chiral catalysts for enantioselective brominations where applicable could open new synthetic possibilities.

Further research into photocatalysis also holds significant potential. researchgate.netscientificupdate.com Visible-light-induced benzylic bromination offers a milder and more selective alternative to traditional methods that require high temperatures or UV initiation. dntb.gov.ua The development of new, more efficient photocatalysts will be a key area of investigation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry represents a major leap forward for the synthesis of this compound and its derivatives. researchgate.netresearchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for highly exothermic or fast radical reactions like benzylic bromination. rsc.orgsemanticscholar.org

Key advantages and future directions include:

Enhanced Safety: Continuous flow reactors handle only small volumes of reactive intermediates at any given time, significantly reducing the risks associated with hazardous reagents and potentially explosive reaction conditions. researchgate.netsemanticscholar.org

Improved Efficiency and Scalability: Flow systems can achieve high throughput and can be scaled up by extending operation time without the need for re-optimization, a significant advantage over batch reactors. acs.orgrsc.org Photochemical flow reactors, using energy-efficient LEDs, have demonstrated exceptionally high throughput with short residence times. rsc.orgresearchgate.net

Automation and Library Synthesis: Integrating flow reactors with automated systems allows for rapid reaction optimization and the generation of compound libraries for drug discovery and materials science. researchgate.netsyrris.com This enables high-throughput screening of reaction conditions and the synthesis of a diverse range of derivatives from the this compound scaffold. syrris.com

Advanced Mechanistic Studies using Modern Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanism is essential for optimizing selectivity and yield. numberanalytics.comnumberanalytics.com The benzylic bromination reaction proceeds via a free radical pathway, but the interplay of various factors influencing the stability of the benzylic radical and the reaction pathway requires further elucidation. libretexts.orgnumberanalytics.com

Future research will increasingly employ a synergy between experimental and computational methods. escholarship.org

In Situ Spectroscopy: Techniques like in situ LED-NMR can be used to monitor reaction progress in real-time, providing valuable data on reaction kinetics and the formation of intermediates and byproducts. dntb.gov.ua

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the reaction's free energy profile, investigate transition states, and predict how substituents on the aromatic ring influence reaction rates and product distribution. researchgate.netdntb.gov.uaescholarship.org Such studies can explain selectivity and guide the rational design of more efficient catalysts and reaction conditions.

Expanding the Scope of Derivatization for Novel Chemical Entities

The primary value of this compound lies in its utility as a versatile intermediate. The bromomethyl group is an excellent electrophilic site for nucleophilic substitution, while the nitrile and chloro-substituted aromatic ring offer further sites for chemical modification. Future research will undoubtedly focus on expanding the library of compounds derived from this scaffold.

This includes:

Novel Derivatization Reagents: Developing new reagents and methodologies for derivatization is crucial for accessing novel chemical structures. researchgate.netddtjournal.com For example, using innovative coupling partners in Suzuki coupling reactions with derivatives of the benzonitrile (B105546) core could yield new classes of compounds. nih.gov

Applications in Medicinal Chemistry: Creating libraries of derivatives for screening against various biological targets. The specific substitution pattern of this compound provides a unique template for designing molecules with potential therapeutic applications.

Materials Science: Synthesizing novel polymers, dyes, or other functional materials by incorporating the this compound unit. The electronic properties conferred by the nitrile and chlorine substituents make it an interesting component for advanced materials.

Q & A

Q. What are the common synthetic routes for preparing 4-(Bromomethyl)-3-chlorobenzonitrile?

Methodological Answer: The compound is typically synthesized via bromination of 4-methyl-3-chlorobenzonitrile using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or UV light). Alternatively, nucleophilic substitution of a hydroxyl group in 4-(hydroxymethyl)-3-chlorobenzonitrile with HBr or PBr₃ can be employed. Key parameters include maintaining stoichiometric control of NBS (1.1–1.2 equivalents) and reaction temperatures between 60–80°C to avoid di-bromination byproducts. Post-synthesis purification via column chromatography (hexane/ethyl acetate) or recrystallization (ethanol) is critical .

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Identify substitution patterns (e.g., aromatic protons near bromomethyl and chloro groups show distinct splitting; nitrile carbons appear at ~115 ppm).

- IR Spectroscopy : Confirm nitrile stretch (~2220 cm⁻¹) and C-Br vibrations (650–500 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Verify molecular ion ([M]⁺ at m/z 229/231 for Br/Cl isotopes).

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELXL refinement .

Q. How can impurities in synthesized this compound be identified?

Methodological Answer: Impurities (e.g., unreacted precursor or di-brominated byproducts) are detectable via:

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm.

- TLC : Silica gel plates (hexane:ethyl acetate 4:1) visualized under UV or iodine staining.

- DSC/TGA : Thermal analysis identifies decomposition profiles inconsistent with the pure compound .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization in cross-coupling reactions?

Methodological Answer: The bromomethyl and chloro groups exhibit distinct reactivity:

- Suzuki Coupling : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to favor bromomethyl activation. Preferential coupling at the bromomethyl site is confirmed by ¹H NMR monitoring.

- Computational Guidance : DFT calculations (e.g., Gaussian 16) predict charge distribution, showing higher electrophilicity at the bromomethyl carbon. Experimental validation via kinetic studies (e.g., reaction halting at 50% conversion) ensures selectivity .

Q. What strategies mitigate thermal decomposition during reactions involving this compound?

Methodological Answer:

- Temperature Control : Reactions should be conducted below 80°C (decomposition onset observed via DSC).

- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidative degradation.

- Additives : Stabilizing agents like BHT (0.1 wt%) inhibit radical pathways. Post-reaction, rapid cooling (e.g., dry ice/acetone bath) minimizes thermal stress .

Q. How can researchers resolve discrepancies in reported melting points of derivatives?

Methodological Answer: Discrepancies often arise from polymorphs or residual solvents. Approaches include:

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations (Gaussian, ORCA) : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces. Higher positive charge density at the bromomethyl carbon correlates with SN2 reactivity.

- Kinetic Isotope Effects (KIE) : Deuterated analogs (e.g., CD₂Br) validate transition states. Experimental rates (GC-MS monitoring) align with computational predictions .

Q. How does the steric environment influence crystallization behavior?

Methodological Answer:

- Crystal Packing Analysis (Mercury 4.0) : Bulky substituents (e.g., bromomethyl) disrupt π-π stacking, favoring monoclinic over orthorhombic systems.

- Solvent Screening : High-polarity solvents (DMF/water) yield needle-like crystals; low-polarity (hexane) produces plates. SHELXL refinement resolves disorder in bromomethyl positions .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste Disposal : Halogenated waste containers; incineration at >1000°C destroys nitrile byproducts .

Data Contradiction Analysis